4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide
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Overview
Description
4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms It is a derivative of thiomorpholine, which is a sulfur analog of morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide typically involves the reaction of cysteamine with vinyl chloride to form thiomorpholine, followed by further functionalization to introduce the pyrrolidin-3-yl group and the 1,1-dioxide functionality . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A sulfur analog of morpholine, used as a precursor in the synthesis of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide.
Pyrrolidine: A five-membered nitrogen heterocycle, widely used in medicinal chemistry.
Morpholine: A six-membered nitrogen heterocycle, structurally similar to thiomorpholine but without the sulfur atom.
Uniqueness
This compound is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H16N2O2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8/h8-9H,1-7H2 |
InChI Key |
KAIHGKRXAKRGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
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